(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate
Overview
Description
(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is an organic compound with the molecular formula C12H14O4. It is a derivative of cinnamic acid and is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl ester group and a phenyl ring substituted with hydroxy and methoxy groups.
Scientific Research Applications
(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate can be synthesized through the Steglich esterification method. This involves the reaction of cinnamic acid with ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of efficient catalysts and coupling agents is crucial to minimize by-products and enhance the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (E)-Ethyl 3-(3-oxo-4-methoxyphenyl)acrylate.
Reduction: Formation of (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of specific enzymes and signaling pathways involved in cell proliferation and apoptosis. The compound may also exert its effects by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Ferulic Acid: Similar structure but lacks the ethyl ester group.
Cinnamic Acid: Parent compound with a simpler structure.
Isoferulic Acid: Similar structure with different substitution patterns on the phenyl ring.
Uniqueness
(E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate is unique due to its specific substitution pattern and the presence of an ethyl ester group, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-11(15-2)10(13)8-9/h4-8,13H,3H2,1-2H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOCGKVKAPMGRX-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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